Methyl (2R)-2-amino-3-cyclopropylpropanoate, also known as methyl 2-amino-3-cyclopropylpropanoate hydrochloride, is an optically active amino acid derivative with the molecular formula and a molecular weight of approximately 179.65 g/mol. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
The compound is classified as an amino acid derivative, specifically a substituted propanoate. It is categorized under the broader class of organic compounds known as amino acids, which are vital for various biological processes. The compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
The synthesis of methyl (2R)-2-amino-3-cyclopropylpropanoate typically involves multiple steps:
The detailed synthetic route can vary depending on specific laboratory protocols and desired purity levels, but these steps provide a general framework for producing methyl (2R)-2-amino-3-cyclopropylpropanoate .
Methyl (2R)-2-amino-3-cyclopropylpropanoate has a chiral center at the second carbon atom, which contributes to its optical activity. The structural representation can be described by its SMILES notation: COC(=O)C(N)CC1CC1.[H]Cl
.
The compound features a cyclopropyl ring attached to a propanoic acid derivative, which influences its chemical behavior and biological interactions .
Methyl (2R)-2-amino-3-cyclopropylpropanoate can participate in various chemical reactions typical of amino acids and esters:
These reactions are crucial for developing new derivatives with enhanced properties or biological activities .
The mechanism of action for methyl (2R)-2-amino-3-cyclopropylpropanoate largely depends on its interactions at the molecular level within biological systems:
Research into specific mechanisms is ongoing, focusing on how structural modifications affect biological activity .
These properties are essential for practical applications in laboratory settings and industrial processes .
Methyl (2R)-2-amino-3-cyclopropylpropanoate has several applications in scientific research:
The ongoing research into this compound underscores its significance in medicinal chemistry and related fields .
The compound "methyl (2R)-2-amino-3-cyclopropylpropanoate" is systematically defined by IUPAC nomenclature rules that specify its molecular structure and stereochemical configuration. The base name "propanoate" indicates a three-carbon ester chain, while "3-cyclopropyl" denotes a cyclopropyl substituent at the C3 position. The term "2-amino" identifies the amino group (–NH₂) at the chiral C2 carbon, and "methyl" specifies the ester moiety (–COOCH₃). The stereodescriptor "(2R)" explicitly configures the absolute stereochemistry at C2, signating a rectus (clockwise) spatial arrangement of its substituents [2] [4].
Alternative nomenclature includes "methyl (R)-2-amino-3-cyclopropylpropanoate" and the systematic name "(R)-methyl 2-amino-3-cyclopropylpropanoate". In pharmaceutical contexts, it may be termed "(R)-methyl 2-aminocyclopropanepropanoate" [4] [5]. The cyclopropyl group introduces steric constraint, which is reflected in the SMILES notation: COC(=O)[C@@H](N)CC1CC1
, where the @
symbol indicates the R-configuration [3] [4].
Table 1: Nomenclature and Identifiers
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | (R)-methyl 2-amino-3-cyclopropylpropanoate | [4] |
Alternative IUPAC Name | methyl (2R)-2-amino-3-cyclopropylpropanoate | [5] |
CAS Registry Number | 1251904-24-1 | [4] |
Enantiomeric Pair (S-form) | 206438-31-5 | [3] |
Molecular Formula | C₇H₁₃NO₂ | [1] [2] |
SMILES Notation | COC(=O)[C@@H](N)CC1CC1 | [4] |
The presence of a chiral center at C2 creates two enantiomers: (R) and (S). The (R)-enantiomer is pharmacologically privileged due to its structural compatibility with biological targets. The cyclopropyl group’s rigidity restricts molecular flexibility, reducing metabolic susceptibility at the benzylic position and enhancing metabolic stability . This ring’s electron-withdrawing nature lowers the pKa of the adjacent amino group (calculated pKa ~7.4 compared to ~8.9 in non-cyclopropyl analogs), increasing the fraction of the neutral species at physiological pH. This property enhances blood-brain barrier (BBB) permeability, which is critical for targeting neurological disorders .
Enantiopure synthesis is therefore essential for efficacy. The (R)-enantiomer serves as an intermediate for protease inhibitors and neuromodulators, where its spatial orientation enables optimal binding to enzymes like neuronal nitric oxide synthase (nNOS) [6] . In contrast, the (S)-enantiomer may exhibit reduced affinity or off-target interactions due to incorrect three-dimensional alignment [4] [6].
Table 2: Pharmacological Roles of the (R)-Enantiomer
Property | Impact on Pharmacological Function | Source |
---|---|---|
Metabolic Stability | Cyclopropyl group blocks oxidative metabolism | |
pKa Modulation | Lowered basicity enhances membrane permeability | |
BBB Penetration | Neutral species fraction increases CNS bioavailability | |
Target Selectivity | Preferential fit in enzymatic binding pockets | [6] |
The (R) and (S) enantiomers exhibit distinct biochemical behaviors due to their mirror-image configurations. X-ray crystallography studies of enzyme-inhibitor complexes reveal that the (R)-configuration positions the cyclopropyl group in a "ring-up" orientation, allowing the amino group to form hydrogen bonds with catalytic residues like Glu592 in nNOS. In contrast, the (S)-enantiomer adopts a "ring-down" conformation that reorients the phenyl ring parallel to the heme plane in NOS enzymes, reducing hydrogen-bonding efficiency by >12° . This difference results in a 2- to 5-fold reduction in inhibitory potency for the (S)-form .
Synthetic routes to these enantiomers involve chiral resolution or asymmetric synthesis. For example, the (R)-enantiomer (CAS 1251904-24-1) is resolved using (S)-(-)-camphanic acid to form diastereomeric salts separable by crystallization . The (S)-counterpart (CAS 206438-31-5) is often isolated as its hydrochloride salt for stability [3].
Table 3: Enantiomer Comparison
Characteristic | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 1251904-24-1 | 206438-31-5 |
Spatial Orientation | "Ring-up" above enzymatic heme plane | "Ring-down" parallel to heme |
Enzymatic Binding | Optimal H-bond with Glu592 (nNOS) | Suboptimal H-bond geometry |
Synthetic Method | Chiral resolution with camphanic acid | Hydrochloride salt isolation |
Inhibitory Potency (nNOS) | Ki ~0.07 μM | Reduced affinity |
The cyclopropyl fragment’s rigidity amplifies stereochemical consequences. In glycogen phosphorylase inhibitors derived from this scaffold, the (R)-configuration improves selectivity by >100-fold compared to the (S)-form, underscoring the criticality of chiral fidelity in drug design [6] [10].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: